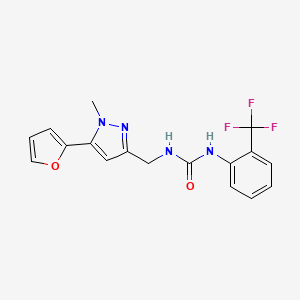

![molecular formula C24H19FN2O4 B2548526 3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005156-85-3](/img/structure/B2548526.png)

3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

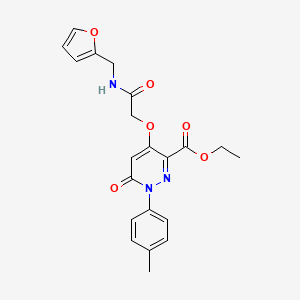

The compound "3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione" is a heterocyclic molecule that likely exhibits interesting chemical and biological properties due to its complex structure, which includes a pyrroloisoxazole core and various substituents such as fluorophenyl and methoxyphenyl groups.

Synthesis Analysis

The synthesis of pyrroloisoxazole derivatives can be achieved through 1,3-dipolar cycloaddition reactions, as demonstrated in the synthesis of related compounds. For instance, 1H-pyrrol-2,3-diones react with nitrones to afford substituted pyrrolo[3,2-d]isoxazoles, as shown in the synthesis of hexahydro-3aHpyrrolo[3,2-d]isoxazole derivatives . Similarly, the synthesis of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones as potential anti-stress agents involves 1,3-dipolar cycloaddition of azomethine N-oxides with N-(α-naphthyl)maleimide . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrroloisoxazole derivatives can be confirmed using single-crystal X-ray analysis, as seen in the structural determination of certain pyrrolo[3,2-d]isoxazole derivatives . The crystal structure analysis provides detailed information about the stereochemistry and conformation of the molecules.

Chemical Reactions Analysis

Pyrroloisoxazole derivatives can participate in various chemical reactions due to their reactive sites. The presence of the isoxazole ring and the adjacent dione functionality allows for further chemical modifications. For example, the formal [3+3] cyclocondensation of 4-acyl-1H-pyrrole-2,3-diones with cyclic enamines leads to the formation of substituted pyrazolo[3,4-b]pyridines and isoxazolo[5,4-b]pyridines . This indicates that the compound may also undergo similar cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrroloisoxazole derivatives can be characterized using various spectroscopic techniques. Infrared (IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly used to characterize the synthesized compounds . The presence of fluorine and methoxy substituents in the compound would influence its physical properties, such as solubility and melting point, and could also affect its chemical reactivity.

Scientific Research Applications

Optoelectronic Materials

A study by Zhang et al. (2014) explored the synthesis of symmetrically substituted diketopyrrolopyrrole derivatives, which are structurally related to the compound . These derivatives demonstrated potential application in the creation of novel organic optoelectronic materials due to their photophysical properties, including absorption and emission bands that shift with varying electron donating strength of substituents. This suggests similar compounds, including 3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione, could be explored for optoelectronic applications (Zhang et al., 2014).

Fluorescence-Based Analytical Techniques

Shimada and Mizuguchi (1992) developed a Cookson-type reagent with a structure similar to the compound for high-performance liquid chromatographic measurements. This suggests that derivatives of 3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione could be utilized in fluorescence-based analytical techniques, particularly in the quantification and detection of various biological and chemical substances (Shimada & Mizuguchi, 1992).

Photovoltaic Applications

Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte for use as an electron transport layer in polymer solar cells. The study highlights the electron-deficient nature of the diketopyrrolopyrrole (DPP) backbone, which is a core component of the compound . This implies potential use of 3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione in the development of improved photovoltaic materials (Hu et al., 2015).

Photoinduced Reactions

He et al. (2021) investigated the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipole cycloadditions, which are closely related to the structural family of the compound . The study suggests the potential use of similar compounds in photoinduced synthetic reactions, particularly in the efficient synthesis of complex molecules (He et al., 2021).

properties

IUPAC Name |

3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O4/c1-30-19-9-5-8-18(14-19)26-23(28)20-21(15-10-12-16(25)13-11-15)27(31-22(20)24(26)29)17-6-3-2-4-7-17/h2-14,20-22H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVQUSKAZVHUDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2548445.png)

![Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2548450.png)

![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfonyl]acrylamide](/img/structure/B2548452.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2548459.png)